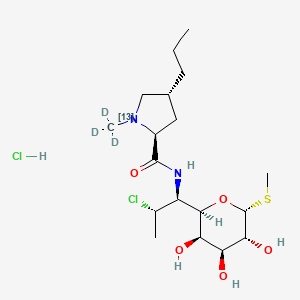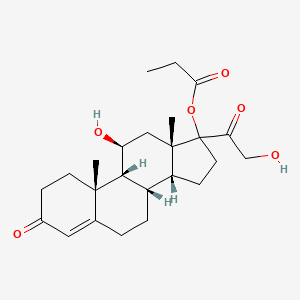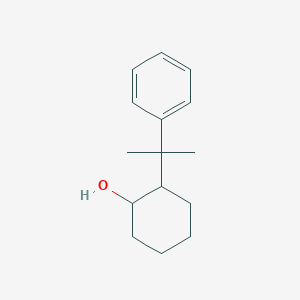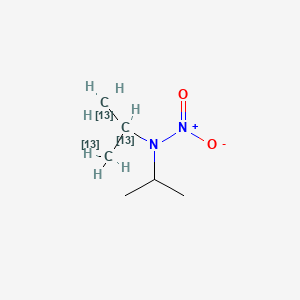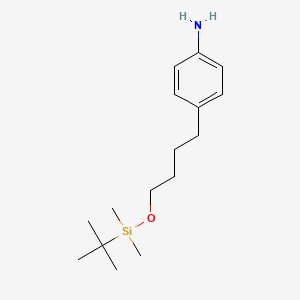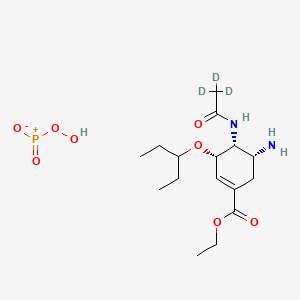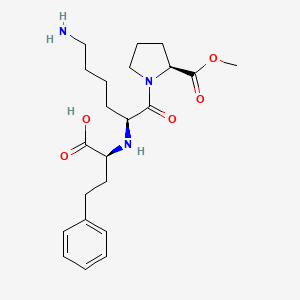
(S)-Lisinopril Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Lisinopril Methyl Ester is a derivative of Lisinopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The methyl ester form is often used in synthetic chemistry for various applications, including drug development and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril Methyl Ester typically involves the esterification of Lisinopril. One common method is the reaction of Lisinopril with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
(S)-Lisinopril Methyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a model compound for developing new angiotensin-converting enzyme inhibitors.
Industry: In the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-Lisinopril Methyl Ester involves the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting this enzyme, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the active site of the angiotensin-converting enzyme, where the compound binds and prevents substrate access.
Vergleich Mit ähnlichen Verbindungen
Lisinopril: The parent compound, used widely in clinical settings.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Ramipril: Known for its long-lasting effects in hypertension management.
Uniqueness: (S)-Lisinopril Methyl Ester is unique due to its ester functional group, which can be exploited in synthetic chemistry for further modifications. This makes it a valuable intermediate in the development of new pharmaceuticals and biochemical tools.
Eigenschaften
Molekularformel |
C22H33N3O5 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C22H33N3O5/c1-30-22(29)19-11-7-15-25(19)20(26)17(10-5-6-14-23)24-18(21(27)28)13-12-16-8-3-2-4-9-16/h2-4,8-9,17-19,24H,5-7,10-15,23H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
UDMADCOOSGIVJN-FHWLQOOXSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
COC(=O)C1CCCN1C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


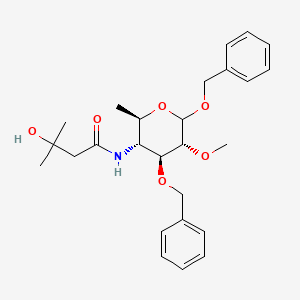
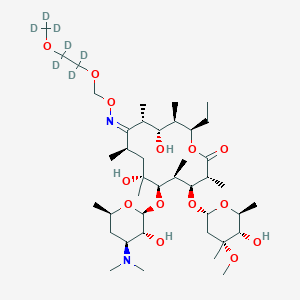
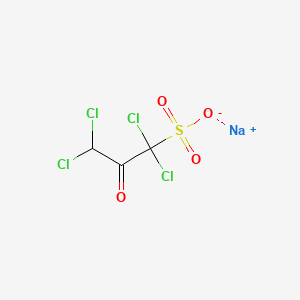
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)

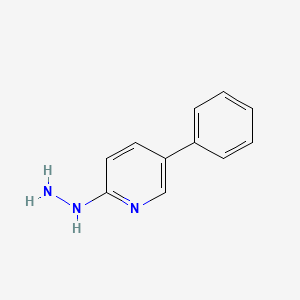

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
